N-(5-carbamoyl-2-methylphenyl)-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-3-carboxamide
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Overview
Description
N-(5-carbamoyl-2-methylphenyl)-6-(4-(cyclopropylmethyl)piperazin-1-yl)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core, which is often associated with biological activity, and a piperazine ring, which is commonly found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-carbamoyl-2-methylphenyl)-6-(4-(cyclopropylmethyl)piperazin-1-yl)nicotinamide typically involves multiple steps, including the formation of the nicotinamide core and the introduction of the piperazine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-carbamoyl-2-methylphenyl)-6-(4-(cyclopropylmethyl)piperazin-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-carbamoyl-2-methylphenyl)-6-(4-(cyclopropylmethyl)piperazin-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Share the nicotinamide core but differ in the attached functional groups.
Piperazine derivatives: Contain the piperazine ring but have different substituents.
Uniqueness
N-(5-carbamoyl-2-methylphenyl)-6-(4-(cyclopropylmethyl)piperazin-1-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27N5O2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(5-carbamoyl-2-methylphenyl)-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H27N5O2/c1-15-2-5-17(21(23)28)12-19(15)25-22(29)18-6-7-20(24-13-18)27-10-8-26(9-11-27)14-16-3-4-16/h2,5-7,12-13,16H,3-4,8-11,14H2,1H3,(H2,23,28)(H,25,29) |
InChI Key |
GRAJBEJKFOMXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CN=C(C=C2)N3CCN(CC3)CC4CC4 |
Origin of Product |
United States |
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